molecular formula C10H22OSi B14149399 4-Methyl-1-(trimethylsilyl)hexan-1-one CAS No. 89165-14-0

4-Methyl-1-(trimethylsilyl)hexan-1-one

Cat. No.: B14149399
CAS No.: 89165-14-0
M. Wt: 186.37 g/mol
InChI Key: NIGGRSXYTPSHNT-UHFFFAOYSA-N
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Description

4-Methyl-1-(trimethylsilyl)hexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexanone backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trimethylsilyl)hexan-1-one typically involves the introduction of a trimethylsilyl group to a hexanone precursor. One common method is the reaction of 4-methylhexan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trimethylsilyl)hexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted hexanones depending on the reagent used.

Scientific Research Applications

4-Methyl-1-(trimethylsilyl)hexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(trimethylsilyl)hexan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1-(trimethylsilyl)hexan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthesis via Silylation: React 4-methylhexan-1-one with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Yield Optimization: Control stoichiometry (1:1.2 ketone:TMSCl ratio) and temperature (0–25°C). Excess TMSCl may lead byproducts; inert atmosphere (N₂/Ar) prevents hydrolysis of the trimethylsilyl group .
  • Purification: Use fractional distillation or silica-gel column chromatography. Confirm purity via NMR (e.g., absence of residual TMSCl peaks at δ 0.0–0.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, moisture-resistant containers at 2–8°C. The trimethylsilyl group is prone to hydrolysis; desiccants (e.g., molecular sieves) are recommended .
  • Handling: Use glove boxes or Schlenk lines under inert gas. Avoid contact with protic solvents (e.g., water, alcohols) .
  • Safety: Refer to analogous silyl ketones’ safety data sheets (SDS) for hazard guidance (e.g., flammability, respiratory irritation) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify the trimethylsilyl group (δ ~0.1–0.3 ppm for 1H; δ ~5–10 ppm for 13C) and ketone carbonyl (δ ~200–220 ppm for 13C) .
  • HRMS (ESI+): Confirm molecular ion [M+H]+ with exact mass (e.g., C₁₀H₂₂OSi: calculated 186.1448). Use isotopic pattern matching to distinguish from impurities .
  • IR Spectroscopy: Detect carbonyl stretch (~1700 cm⁻¹) and Si-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Steric Effects: The bulky TMS group reduces accessibility to the carbonyl carbon, slowing nucleophilic attack. Compare kinetics with non-silylated analogs (e.g., 4-methylhexan-1-one) .
  • Electronic Effects: The TMS group is electron-donating, which decreases electrophilicity of the carbonyl. Use computational tools (DFT) to map electron density changes .
  • Experimental Validation: Perform reactions with Grignard reagents (e.g., MeMgBr) under controlled conditions. Monitor intermediates via in-situ FTIR .

Q. What contradictions exist in reported stability data for silylated ketones, and how can they be resolved?

Methodological Answer:

  • Data Conflicts: Some studies report TMS-ketones as stable at room temperature , while others note decomposition under UV light .
  • Resolution Strategies:
    • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
    • Compare degradation pathways using LC-MS to identify photooxidation byproducts .
    • Replicate experiments under varying light and humidity conditions .

Q. How can this compound be utilized as a building block in synthesizing indole derivatives?

Methodological Answer:

  • Friedel-Crafts Acylation: React with indoles under Lewis acid catalysis (e.g., AlCl₃) to form 3-acylindoles. Optimize solvent (e.g., CH₂Cl₂ vs. toluene) and catalyst loading (5–10 mol%) .
  • Mechanistic Insight: Use deuterated solvents (e.g., D₂O) to probe proton transfer steps. Compare yields with non-silylated ketones to assess TMS group’s role .
  • Byproduct Analysis: Characterize side products (e.g., silyl ethers) via GC-MS and adjust reaction time/temperature to minimize formation .

Q. Methodological Challenges & Solutions

Q. How to address low yields in silylation reactions of sterically hindered ketones?

Solutions:

  • Catalyst Screening: Test alternative bases (e.g., DMAP) or silylation agents (e.g., TMSOTf) .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency .

Q. What analytical pitfalls arise when characterizing silylated compounds, and how to mitigate them?

Pitfalls & Mitigation:

  • NMR Signal Broadening: Caused by residual moisture. Dry samples rigorously with activated molecular sieves .
  • MS Fragmentation: Trimethylsilyl groups may detach during ionization. Use softer ionization techniques (e.g., ESI vs. EI) .
  • Chromatographic Artifacts: Silica-gel interactions with TMS groups can skew retention times. Use alternative stationary phases (e.g., C18) .

Properties

CAS No.

89165-14-0

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

4-methyl-1-trimethylsilylhexan-1-one

InChI

InChI=1S/C10H22OSi/c1-6-9(2)7-8-10(11)12(3,4)5/h9H,6-8H2,1-5H3

InChI Key

NIGGRSXYTPSHNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)[Si](C)(C)C

Origin of Product

United States

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